molecular formula C12H16N4O B6643691 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide

3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide

Cat. No.: B6643691
M. Wt: 232.28 g/mol
InChI Key: SLOHGXLHVYCJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide is a compound that features a pyridine ring substituted with a cyano group and an amide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the amide functionality imparts unique chemical properties to the molecule, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide typically involves the reaction of 5-cyanopyridine-2-amine with N,2,2-trimethylpropanamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity. The cyano group and the amide functionality play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)7-15-10/h4-5,7H,8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOHGXLHVYCJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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